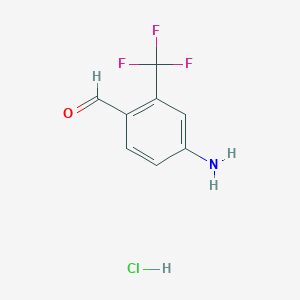

4-Amino-2-(trifluoromethyl)benzaldehyde hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with specific reagents and conditions. For instance, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one was achieved through the reaction of an amino-triazinone with carbon disulfide in a water/pyridine mixture or by reacting a mercapto-triazolo-triazinone with benzyl bromide in methanolic ammonia water . Similarly, novel 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles were synthesized via cyclocondensation between 2-guanidinobenzimidazole and heteroaromatic aldehydes . These methods indicate that the synthesis of complex molecules often requires careful selection of starting materials and reaction conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of synthesized compounds is typically characterized using various spectroscopic techniques and X-ray crystallography. For example, the structure of a 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazole compound was determined by X-ray diffraction, revealing details about its tautomeric forms and hydrogen bonding patterns . The molecular structure of 4-[N, N-di(4-tolyl)amino] benzaldehyde-2-chloro benzoylhydrazone was also characterized by single-crystal X-ray diffraction, showing the planarity of certain rings and the non-planarity of others . These studies highlight the importance of structural analysis in understanding the properties of chemical compounds.

Chemical Reactions Analysis

The papers describe various chemical reactions, including cyclocondensation, nucleophilic substitution, reduction, and oxidation, which are used to synthesize different compounds. For instance, the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol involved hydrolytic cleavage and cyclization reactions . The formation of stable hemiaminals from the reaction between 4-amino-1,2,4-triazole and nitro-substituted benzaldehydes demonstrates the influence of substituents on the phenyl ring in determining the reaction outcome . These analyses show that chemical reactions are highly dependent on the reactants and conditions used.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structures. The crystal structure, density, and thermal stability are some of the properties that are often investigated. For example, the crystal structure of a triazolo-triazinone compound provided information about its density and intermolecular interactions . The thermal stability of 4-[N, N-di(4-tolyl)amino] benzaldehyde-2-chloro benzoylhydrazone was studied, indicating stability up to 341.1°C . These properties are crucial for the potential application of these compounds in various fields, including as charge-transporting materials or in pharmaceuticals.

Applications De Recherche Scientifique

Stable Hemiaminals and Schiff Bases

- Barys et al. (2010) reported the formation of stable hemiaminals and Schiff bases through reactions involving 4-amino-1,2,4-triazole and nitro-substituted benzaldehydes, including 4-Amino-2-(trifluoromethyl)benzaldehyde hydrochloride. This study highlights the influence of substituents on phenyl rings and the presence of 4-amino-1,2,4-triazole in determining the formation of these species (Barys et al., 2010).

Synthesis of Biologically Active Intermediates

- Duan et al. (2017) established a method for synthesizing 2-((4-substituted phenyl) amino) benzaldehyde, an important intermediate in the creation of anticancer drugs. This method involves a three-step process starting from 2-chloronicotinic acid and includes 4-substituted anilines (Duan et al., 2017).

Schiff Base Compounds and Biological Activity

- Radi et al. (2019) synthesized new Schiff base compounds derived from 4-amino benzoic acid, analyzing their biological activity against various bacteria. This research indicates the potential of these compounds in medical applications (Radi et al., 2019).

Solid Phase Organic Synthesis

- Swayze (1997) explored the use of benzaldehyde derivatives, including 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde, as linkers for solid-phase organic synthesis. The study focuses on the conversion of these compounds to secondary amides and their subsequent cleavage from supports (Swayze, 1997).

Synthesis of 2-Aminopyrimidinones

- Bararjanian et al. (2010) described a reaction process involving benzaldehyde derivatives to create 2-amino-4-aryl-1,6-dihydro-6-oxopyrimidine-5-carbonitriles, showcasing the significance of benzaldehyde derivatives in synthesizing pyrimidinones (Bararjanian et al., 2010).

Antiproliferative Activity of Novel Compounds

- Hranjec et al. (2012) synthesized novel compounds, including 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles, and evaluated their antiproliferative activity, demonstrating the application of benzaldehyde derivatives in cancer research (Hranjec et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mécanisme D'action

Target of Action

Compounds with a similar structure have been known to inhibit the mitochondrial electron transport at the cytochrome bc (1) complex .

Mode of Action

It’s known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates .

Biochemical Pathways

The inhibition of the mitochondrial electron transport at the cytochrome bc (1) complex suggests that it may interfere with energy production within the cell .

Pharmacokinetics

The presence of the trifluoromethyl group (-cf3) in the molecule could potentially influence its pharmacokinetic properties .

Result of Action

The inhibition of the mitochondrial electron transport at the cytochrome bc (1) complex suggests that it may disrupt energy production within the cell .

Propriétés

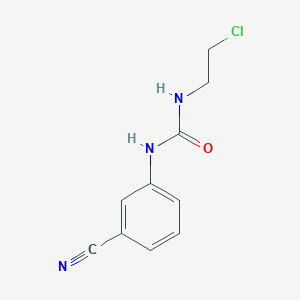

IUPAC Name |

4-amino-2-(trifluoromethyl)benzaldehyde;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO.ClH/c9-8(10,11)7-3-6(12)2-1-5(7)4-13;/h1-4H,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDLAHRSTQPXIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(F)(F)F)C=O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(6-Fluoro-1,3-benzoxazol-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B3007203.png)

![9-(4-ethoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3007209.png)

![N-cycloheptyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3007216.png)

![4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B3007220.png)

![N-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}acetamide](/img/structure/B3007221.png)

![3-[Chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazin-6-yl 2-pyridinyl sulfide](/img/structure/B3007223.png)

![[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate](/img/structure/B3007226.png)